molecular formula C33H36O B12153924 2,4,6-Tris(1-methyl-1-phenylethyl)phenol CAS No. 30748-85-7

2,4,6-Tris(1-methyl-1-phenylethyl)phenol

Cat. No.: B12153924
CAS No.: 30748-85-7
M. Wt: 448.6 g/mol
InChI Key: CEHYZIXIKLSACQ-UHFFFAOYSA-N
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Description

2,4,6-Tris(1-methyl-1-phenylethyl)phenol: is a phenolic compound characterized by the presence of three bulky 1-methyl-1-phenylethyl groups attached to the phenol ring. This compound is known for its unique structural properties, which contribute to its stability and reactivity. It is often used in various industrial applications due to its antioxidant properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,4,6-Tris(1-methyl-1-phenylethyl)phenol typically involves the alkylation of phenol with 1-methyl-1-phenylethyl groups. One common method is the Friedel-Crafts alkylation reaction, where phenol reacts with 1-methyl-1-phenylethyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the catalyst.

Industrial Production Methods: In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maximize the conversion of phenol and minimize the formation of by-products. The product is then purified through distillation or recrystallization to achieve the desired purity.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: 2,4,6-Tris(1-methyl-1-phenylethyl)phenol can undergo oxidation reactions, typically forming quinones or other oxidized derivatives.

    Reduction: This compound can be reduced to form various hydroxy derivatives, depending on the reducing agent used.

    Substitution: Electrophilic aromatic substitution reactions can occur, where the phenolic hydrogen is replaced by other substituents.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Reagents like halogens (chlorine, bromine) and nitrating agents (nitric acid) are used under controlled conditions.

Major Products Formed:

    Oxidation: Quinones and other oxidized phenolic derivatives.

    Reduction: Hydroxy derivatives of the original compound.

    Substitution: Halogenated or nitrated phenolic compounds.

Scientific Research Applications

2,4,6-Tris(1-methyl-1-phenylethyl)phenol has a wide range of applications in scientific research:

    Chemistry: Used as a stabilizer in polymer chemistry to prevent oxidative degradation of polymers.

    Biology: Investigated for its potential antioxidant properties, which can protect biological systems from oxidative stress.

    Medicine: Explored for its potential therapeutic effects due to its antioxidant activity.

    Industry: Utilized as an additive in lubricants and fuels to enhance their stability and performance.

Mechanism of Action

The mechanism of action of 2,4,6-Tris(1-methyl-1-phenylethyl)phenol primarily involves its antioxidant properties. The compound can donate hydrogen atoms to free radicals, thereby neutralizing them and preventing oxidative damage. The bulky 1-methyl-1-phenylethyl groups provide steric hindrance, which enhances the stability of the phenolic radical formed during the antioxidant process. This compound targets oxidative pathways and helps in maintaining the integrity of various materials and biological systems.

Comparison with Similar Compounds

  • 2,4,6-Tris(1-phenylethyl)phenol
  • 2,4,6-Tris(1-methyl-1-phenylethyl)phenol
  • This compound

Comparison: this compound is unique due to the presence of three bulky 1-methyl-1-phenylethyl groups, which provide significant steric hindrance and enhance its stability compared to other similar compounds. This structural uniqueness contributes to its superior antioxidant properties and makes it more effective in various applications.

Properties

CAS No.

30748-85-7

Molecular Formula

C33H36O

Molecular Weight

448.6 g/mol

IUPAC Name

2,4,6-tris(2-phenylpropan-2-yl)phenol

InChI

InChI=1S/C33H36O/c1-31(2,24-16-10-7-11-17-24)27-22-28(32(3,4)25-18-12-8-13-19-25)30(34)29(23-27)33(5,6)26-20-14-9-15-21-26/h7-23,34H,1-6H3

InChI Key

CEHYZIXIKLSACQ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C1=CC=CC=C1)C2=CC(=C(C(=C2)C(C)(C)C3=CC=CC=C3)O)C(C)(C)C4=CC=CC=C4

Origin of Product

United States

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